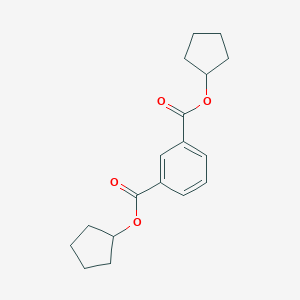

dicyclopentyl benzene-1,3-dicarboxylate

Description

Dicyclopentyl benzene-1,3-dicarboxylate is an ester derivative of benzene-1,3-dicarboxylic acid, where both carboxyl groups are esterified with cyclopentyl alcohol. This structure confers unique physicochemical properties, such as increased hydrophobicity and steric bulk compared to smaller esters (e.g., methyl or ethyl).

Benzene-1,3-dicarboxylate derivatives are widely used in coordination chemistry (e.g., as ligands in metal-organic polyhedra, MOPs) and as intermediates in organic synthesis or polymer production . The cyclopentyl ester groups likely enhance thermal stability and reduce crystallinity, making the compound suitable for applications in specialty polymers or plasticizers.

Propriétés

Numéro CAS |

18699-41-7 |

|---|---|

Formule moléculaire |

C18H22O4 |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

dicyclopentyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |

Clé InChI |

RWOGJKIDZVOJFG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

SMILES canonique |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

Autres numéros CAS |

18699-41-7 |

Synonymes |

Isophthalic acid dicyclopentyl ester |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .

Analyse Des Réactions Chimiques

Types of Reactions

dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Hydrolysis: Isophthalic acid and dicyclopentanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Carboxylic acids.

Applications De Recherche Scientifique

dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Selected Compounds

Research Findings and Challenges

- Synthesis: Dicyclopentyl esters are likely synthesized via esterification of benzene-1,3-dicarbonyl chloride with cyclopentanol, analogous to methods for dibenzyl derivatives (e.g., ).

- Reactivity : Bulky cyclopentyl groups may slow hydrolysis kinetics compared to methyl esters, enhancing stability in acidic environments.

- Knowledge Gaps: Direct experimental data (e.g., thermal stability, crystallinity) are lacking, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.